
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with amino, chloro, iodo, fluoro, and methyl groups. These substitutions confer distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the amino, chloro, iodo, fluoro, and methyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, amines, and methylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes to maximize efficiency and minimize costs. The process involves continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, amines, and methylating agents under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or demethylated products. Substitution reactions can result in various substituted benzamides with different functional groups.
Applications De Recherche Scientifique
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases, particularly as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl-
- Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-methyl-
- Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-ethyl-
Uniqueness
Compared to similar compounds, Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- stands out due to the presence of the fluoro group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern may enhance its binding affinity to molecular targets, improve its stability, and alter its pharmacokinetic properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
826991-78-0 |
|---|---|
Formule moléculaire |
C14H11ClFIN2O |
Poids moléculaire |
404.60 g/mol |
Nom IUPAC |
2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C14H11ClFIN2O/c1-19(13-5-2-8(15)6-11(13)17)14(20)10-7-9(16)3-4-12(10)18/h2-7H,18H2,1H3 |
Clé InChI |
JUSLJOAWSOXRFS-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C=C(C=C1)Cl)I)C(=O)C2=C(C=CC(=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


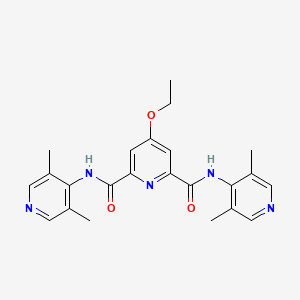
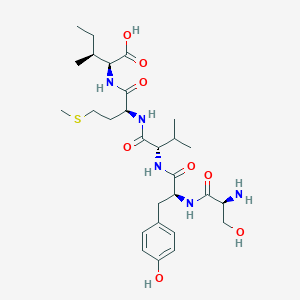
![N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide](/img/structure/B14212277.png)
![3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid](/img/structure/B14212281.png)
![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)
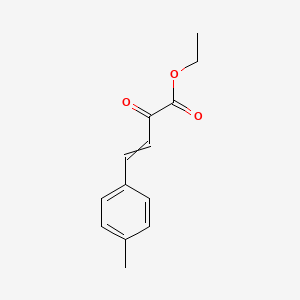
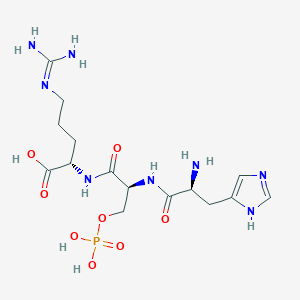
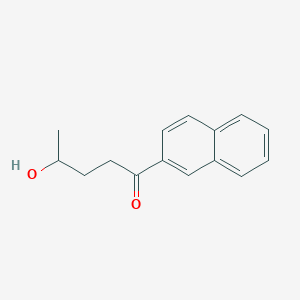

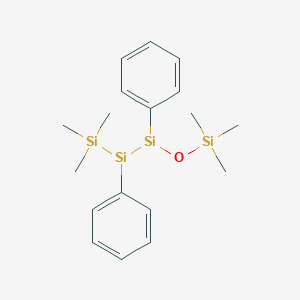
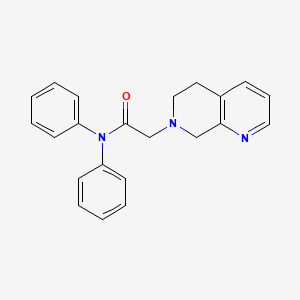
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)
![3-[5-(4-Chloroanilino)pyridin-3-yl]phenol](/img/structure/B14212346.png)
